M 25 concrete is sourced primarily from cement, fine aggregates (sand), and coarse aggregates. The classification of concrete mixes is based on their compressive strength, workability, and durability. Concrete grades are categorized into ordinary, standard, and high-strength types. M 25 falls under the standard category due to its balanced properties that make it suitable for various structural applications .
The synthesis of M 25 concrete involves mixing the specified proportions of its components:
The mixing process involves the following steps:
The water-cement ratio is critical in determining the final strength and durability of the concrete. For M 25, this ratio typically ranges from 0.4 to 0.5 .
The main chemical reaction involved in the formation of concrete is the hydration of Portland cement:
This reaction leads to the formation of various compounds such as calcium silicate hydrate (C-S-H), which provides strength and stability to the concrete matrix.
During hydration, several exothermic reactions occur:
The rate of these reactions can be influenced by temperature, humidity, and the specific chemical composition of the cement used .
The mechanism by which M 25 concrete achieves its strength involves several processes:
Data shows that compressive strength increases significantly after curing for 28 days, reaching approximately 25 MPa .
These properties are crucial for ensuring that M 25 concrete performs well in structural applications over its intended lifespan .
M 25 concrete is widely used in various scientific and construction applications:
M 25 is a potent and selective antagonist of the Class F G protein-coupled receptor (GPCR) Smoothened (Smo), a central transducer of the Hedgehog (Hh) signaling pathway. This pathway is critical for embryonic development and tissue homeostasis but is aberrantly activated in cancers like basal cell carcinoma and medulloblastoma [2] [6]. M 25 binds to Smo's 7-transmembrane (7TM) domain with high affinity (IC₅₀ = 5 nM), competitively inhibiting the receptor’s activation by endogenous lipid modulators (e.g., oxysterols) [2] [3]. Structural studies reveal that Smo’s 7TM domain contains a deep hydrophobic cavity formed by transmembrane helices (TM2–TM7) and extracellular loops (ECL1–ECL3). M 25 occupies this cavity, preventing conformational changes required for downstream signal transduction [3] [5]. This blockade halts the nuclear translocation of Gli transcription factors, suppressing Hh-driven gene expression [6] [8].
Table 1: Key Structural Features of Smoothened Targeted by M 25
Domain/Region | Residues Involved | Role in Smo Activation | Effect of M 25 Binding |
---|---|---|---|
Transmembrane Cavity | D473, H470, Y394, F484 | Cholesterol/agonist binding | Steric occlusion of ligand access |
Extracellular Loop 2 (ECL2) | Y394, K395, F391 | Stabilizes active conformation | Disrupts ECL2 positioning |
TM6 Helix | D473 (mutation hotspot) | Mediates chemoresistance | Retains efficacy against D473H mutants |
The Shh-light 2 cell assay is a gold-standard model for quantifying Hh pathway activity. These cells harbor a stably integrated luciferase reporter gene under the control of Gli-responsive elements. Upon Hh pathway activation (e.g., by Sonic Hedgehog protein or Smo agonists), luciferase expression increases measurably [2] [8]. M 25 suppresses this activity with an IC₅₀ of 5 nM, confirming its potency as a Smo antagonist [2]. Dose-response experiments show near-complete abolishment of luminescence at 100 nM, indicating efficient blockade of Gli-mediated transcription. This effect is comparable to established inhibitors like SANT1 (IC₅₀ = 6.3 nM) and more potent than cyclopamine (IC₅₀ = 46 nM) [5] [8].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6